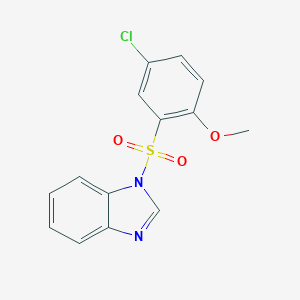
1-(5-Chloro-2-méthoxyphényl)sulfonylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the reaction of 2-methyl-1H-benzo[d]imidazole with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature.
Molecular Structure Analysis
The molecular formula of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is C14H11ClN2O3S . It has an average mass of 322.767 Da and a mono-isotopic mass of 322.017883 Da .
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the inhibition of protein kinases, which are enzymes that play a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to selectively inhibit certain protein kinases, such as cyclin-dependent kinases, which are involved in cell cycle regulation. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. In addition, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have anti-microbial properties against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole in lab experiments is its selectivity for certain protein kinases, which allows for the specific targeting of cellular processes. In addition, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have low toxicity and high stability, making it a suitable tool for long-term studies. However, one of the limitations of using 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. One area of research is the development of more efficient synthesis methods to reduce the cost of producing 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. Another area of research is the identification of new protein kinases that are selectively inhibited by 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. In addition, further studies are needed to understand the full range of biochemical and physiological effects of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole and its potential use in various disease models.
Conclusion:
In conclusion, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is a compound that has been extensively studied for its potential use in various scientific research applications. Its selective inhibition of protein kinases has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. While there are limitations to its use, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole holds promise for future research in the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to yield 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. This synthesis method has been optimized to produce high yields of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole with high purity.
Applications De Recherche Scientifique
Sécurité et manipulation
Bien que des données de sécurité spécifiques pour ce composé ne soient pas disponibles, des précautions générales doivent être prises lors de sa manipulation. Gardez-le à l'écart de la chaleur, des flammes nues et portez un équipement de protection individuelle approprié.
Pour une exploration plus approfondie, vous pouvez vous référer aux détails du produit ici. De plus, ce composé a des applications dans les études computationnelles, y compris les complexes biomolécule : ligand, les calculs d'énergie libre et la conception de médicaments basée sur la structure .
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQPVRGSCAIDNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)

![1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368743.png)
![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)
![2-hydroxy-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B368752.png)


![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)
![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)

